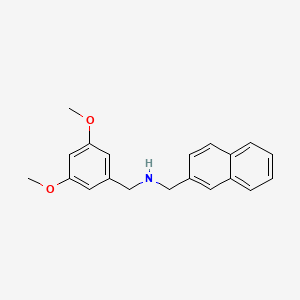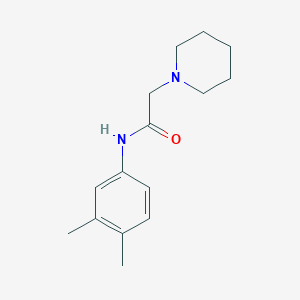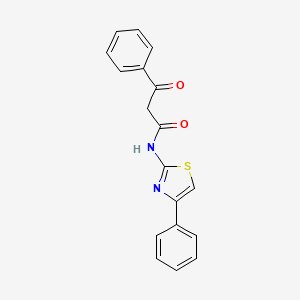![molecular formula C17H18N2OS B5888827 4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5888827.png)
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzothiadiazole derivatives and has been found to exhibit anti-inflammatory properties.
Mecanismo De Acción
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole exerts its anti-inflammatory effects by inhibiting the activity of IKKβ, a protein kinase that activates NF-κB. IKKβ phosphorylates IκBα, a protein that binds to NF-κB and prevents its translocation to the nucleus. The phosphorylation of IκBα leads to its degradation, resulting in the translocation of NF-κB to the nucleus and the activation of pro-inflammatory genes. This compound inhibits the activity of IKKβ, thereby preventing the phosphorylation and degradation of IκBα and the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects
This compound has been found to exhibit anti-inflammatory effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). It has also been found to inhibit the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a crucial role in the recruitment of immune cells to the site of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole has several advantages as a research tool. It is a specific inhibitor of IKKβ and does not inhibit other kinases, making it a useful tool for studying the role of IKKβ in various biological processes. It has also been found to exhibit low toxicity and high stability, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations as a research tool. It has poor solubility in water, which can limit its use in some experiments. It also has a short half-life, which can affect its efficacy in in vivo experiments.
Direcciones Futuras
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole has potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and autoimmune diseases. Future research should focus on exploring the efficacy of this compound in animal models of these diseases and in clinical trials. The development of more potent and selective inhibitors of IKKβ could also lead to the discovery of new therapeutic targets for the treatment of inflammatory diseases. Additionally, the use of this compound as a research tool could help elucidate the role of IKKβ in various biological processes and identify new pathways for drug development.
Métodos De Síntesis
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole can be synthesized through a multistep process involving the reaction of 4-isopropyl-3-methylphenol with benzoyl chloride, followed by the reaction of the resulting compound with 2-aminothiophenol. The final product is obtained through the reaction of the intermediate with formaldehyde and hydrochloric acid.
Aplicaciones Científicas De Investigación
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the activity of a transcription factor called nuclear factor kappa B (NF-κB). NF-κB is known to play a crucial role in the regulation of immune response, inflammation, and cell survival. The inhibition of NF-κB activity by this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Propiedades
IUPAC Name |
4-[(3-methyl-4-propan-2-ylphenoxy)methyl]-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-11(2)15-8-7-14(9-12(15)3)20-10-13-5-4-6-16-17(13)19-21-18-16/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOWZYPAZBQOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC3=NSN=C32)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)
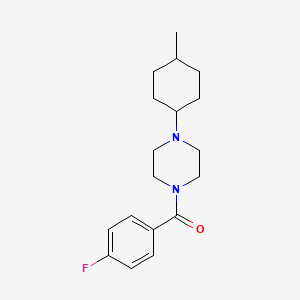
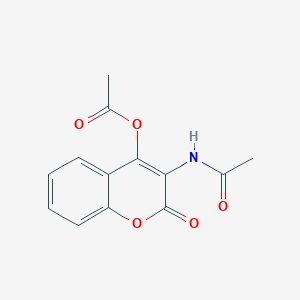
![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)
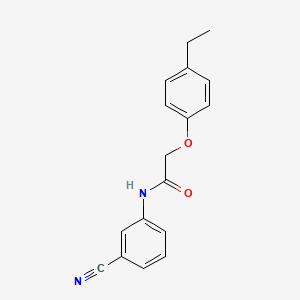
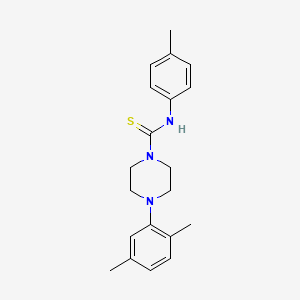
![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)
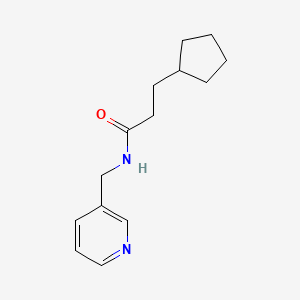
![3-cyclopentyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5888821.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5888832.png)
